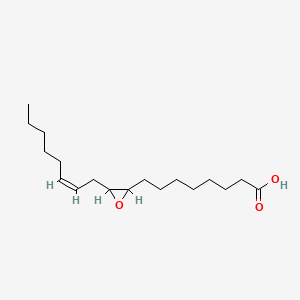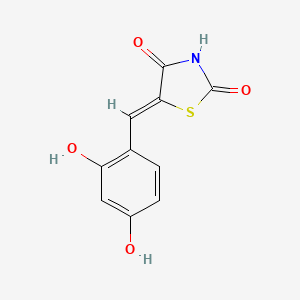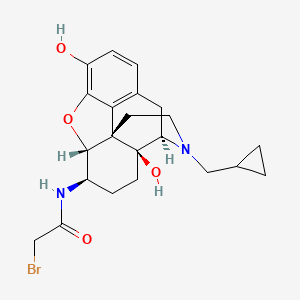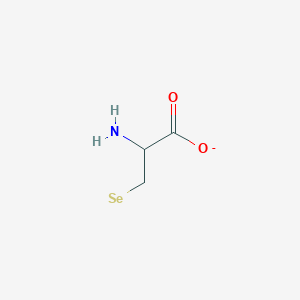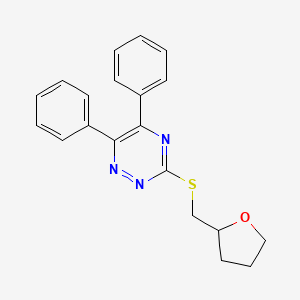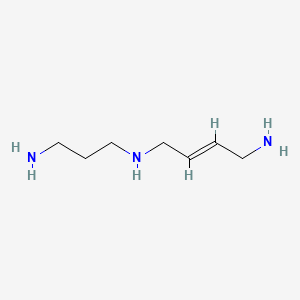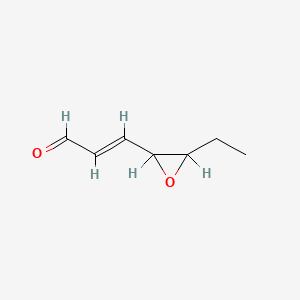
3-(3-Ethyloxiranyl)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyloxiranyl)-2-propenal, also known as 4, 5(e)-epoxy-2(e)-heptenal or 4, 5-eh, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-(3-Ethyloxiranyl)-2-propenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 3-(3-ethyloxiranyl)-2-propenal is primarily located in the cytoplasm.
Scientific Research Applications
DNA Interaction and Cleavage Mechanisms
Research has investigated the interaction of certain compounds, including 3-(uridin-1'-yl)-2-propenal (a derivative of 3-(3-Ethyloxiranyl)-2-propenal), with DNA. Studies like those by Wu, Kozarich, and Stubbe (1983) and Burger, Drlica, and Birdsall (1994) have delved into the mechanisms by which these compounds interact with and cleave DNA. They have explored the role of these compounds in forming free bases from DNA and the subsequent DNA strand scission processes. These findings are crucial for understanding the biochemical pathways and potential therapeutic applications of such compounds (Wu, Kozarich, & Stubbe, 1983) (Burger, Drlica, & Birdsall, 1994).
Antioxidant and Anti-inflammatory Properties
In another realm of research, compounds structurally related to 3-(3-Ethyloxiranyl)-2-propenal have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, Madhavi and Sreeramya (2017) synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrating significant antioxidant and anti-inflammatory activities. This line of research opens potential avenues for medical and pharmaceutical applications of these compounds (Madhavi & Sreeramya, 2017).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of compounds similar to 3-(3-Ethyloxiranyl)-2-propenal. Kitazume, Nagura, and Koguchi (2004) investigated the one-step synthesis of 2-substituted 3-tri-(or di-)fluoromethyl-2-propenals, demonstrating the versatility and efficiency of this synthesis approach. Such research provides valuable insights into the synthesis and potential applications of these compounds in various fields, including industrial chemistry and materials science (Kitazume, Nagura, & Koguchi, 2004).
Environmental and Health Impact
Additionally, studies have explored the environmental and health impacts of compounds like 2-propenal (acrolein), which is structurally related to 3-(3-Ethyloxiranyl)-2-propenal. Research by Stevens and Maier (2008) and Cahill (2014) delved into the sources, metabolism, and biomolecular interactions of acrolein, highlighting its presence in foods, the environment, and its potential health implications. These studies are vital for understanding the broader environmental and health impacts of such compounds (Stevens & Maier, 2008) (Cahill, 2014).
properties
CAS RN |
78307-41-2 |
|---|---|
Product Name |
3-(3-Ethyloxiranyl)-2-propenal |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(E)-3-(3-ethyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h3-7H,2H2,1H3/b4-3+ |
InChI Key |
PGTKHYGKDOAHEN-ONEGZZNKSA-N |
Isomeric SMILES |
CCC1C(O1)/C=C/C=O |
SMILES |
CCC1C(O1)C=CC=O |
Canonical SMILES |
CCC1C(O1)C=CC=O |
Other CAS RN |
78307-41-2 |
synonyms |
4,5(E)-epoxy-2(E)-heptenal 4,5-EH 4,5-epoxy-2-heptenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



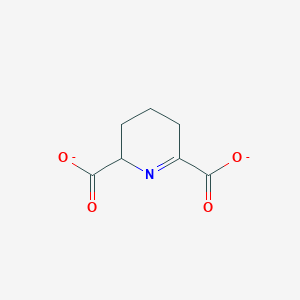
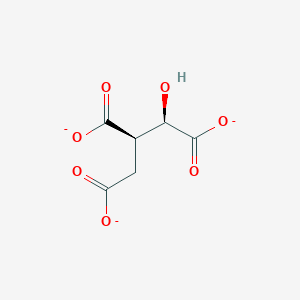
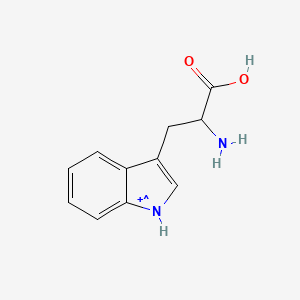
![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)
![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)
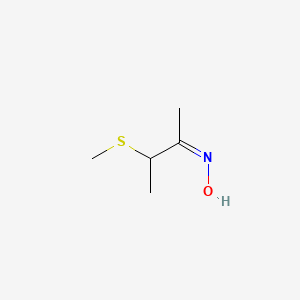
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
